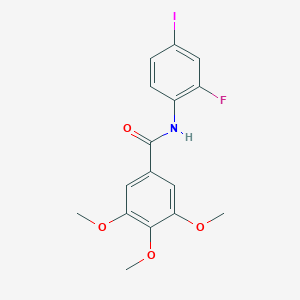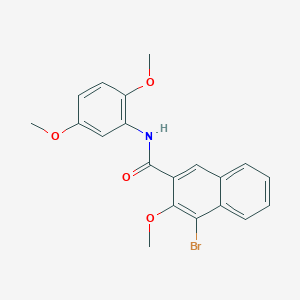![molecular formula C16H15N3O3S B278190 N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]furan-2-carboxamide](/img/structure/B278190.png)
N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]furan-2-carboxamide, also known as BFBC, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of benzothiazole derivatives and has shown promising results in various research studies.
Wirkmechanismus
The exact mechanism of action of N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]furan-2-carboxamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins involved in inflammation and cancer progression. N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]furan-2-carboxamide has also been shown to induce cell death in cancer cells and inhibit the replication of viruses.
Biochemical and physiological effects:
N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]furan-2-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of inflammatory enzymes. N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]furan-2-carboxamide has also been shown to induce cell death in cancer cells by activating apoptotic pathways. Additionally, N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]furan-2-carboxamide has been shown to inhibit the replication of viruses by interfering with viral protein synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]furan-2-carboxamide in lab experiments is its high purity and stability. N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]furan-2-carboxamide has also been shown to have low toxicity, making it suitable for use in cell culture and animal studies. However, one limitation of using N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]furan-2-carboxamide in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the study of N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]furan-2-carboxamide. One direction is to further investigate its potential as a therapeutic agent for neurodegenerative diseases. Another direction is to explore its potential as a fluorescent probe for detecting metal ions in biological systems. Additionally, more research is needed to fully understand the mechanism of action of N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]furan-2-carboxamide and its potential applications in various scientific research fields.
Synthesemethoden
The synthesis of N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]furan-2-carboxamide involves the reaction of 2-aminothiophenol with butanoyl chloride in the presence of a base to form 2-(butanoylamino)benzothiazole. This intermediate is then reacted with furan-2-carboxylic acid to yield N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]furan-2-carboxamide. The synthesis of N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]furan-2-carboxamide has been optimized to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]furan-2-carboxamide has been studied for its potential applications in various scientific research fields. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]furan-2-carboxamide has also been studied for its potential as a fluorescent probe for detecting metal ions in biological systems. Additionally, N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]furan-2-carboxamide has been investigated for its potential as a therapeutic agent for neurodegenerative diseases.
Eigenschaften
Molekularformel |
C16H15N3O3S |
|---|---|
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]furan-2-carboxamide |
InChI |
InChI=1S/C16H15N3O3S/c1-2-4-14(20)19-16-18-11-7-6-10(9-13(11)23-16)17-15(21)12-5-3-8-22-12/h3,5-9H,2,4H2,1H3,(H,17,21)(H,18,19,20) |
InChI-Schlüssel |
YKHBZAKRVRGUSV-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=CO3 |
Kanonische SMILES |
CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(4-propionyl-1-piperazinyl)phenyl]propanamide](/img/structure/B278107.png)
![2-methoxy-N-[2-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B278108.png)
![5-(3-chloro-4-methoxyphenyl)-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B278110.png)
![5-(3-chloro-4-methoxyphenyl)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B278111.png)

![4-chloro-N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B278114.png)
![N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-N'-(2-thienylcarbonyl)thiourea](/img/structure/B278115.png)
![4-chloro-N-[(4-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]benzamide](/img/structure/B278116.png)
![3,4,5-trimethoxy-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B278119.png)

![2-(4-chlorophenyl)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B278127.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-N'-(2-furoyl)thiourea](/img/structure/B278128.png)
![N-[(4-bromo-2-fluorophenyl)carbamothioyl]-3,4-dimethoxybenzamide](/img/structure/B278129.png)
